molecular formula C21H23N5O B2452610 N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine CAS No. 1798538-90-5

N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B2452610
CAS No.: 1798538-90-5
M. Wt: 361.449
InChI Key: FWFSVCDOHCVXMO-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinyl group, a piperazinyl group, and a naphthalenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-24(2)20-14-17(15-22-23-20)25-10-12-26(13-11-25)21(27)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFSVCDOHCVXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Coupling with Naphthalenyl Group: The final step involves coupling the pyridazinyl-piperazinyl intermediate with a naphthalenyl derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine has been studied for its potential as an antimicrobial agent . Its structure suggests that it may interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.

Case Study: A study demonstrated that derivatives of piperazine compounds exhibit significant antibacterial activity against various strains of bacteria, indicating that modifications to the piperazine moiety can enhance efficacy against resistant strains .

Anticancer Activity

Research indicates that this compound may possess anticancer properties . The naphthalene moiety and piperazine ring are known to influence cellular pathways related to cancer proliferation.

Case Study: A recent investigation into piperazine derivatives revealed their ability to inhibit tumor growth in vitro, suggesting that the incorporation of naphthalene could further enhance these effects by improving solubility and bioavailability .

Fluorescent Probes

Due to its unique structural characteristics, this compound has potential as a fluorescent probe in biological imaging.

Research Findings: The compound's fluorescence properties were evaluated in a study where it was used to visualize cellular components, demonstrating its capability to selectively stain specific organelles within cells .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Piperazine Ring: Reaction of naphthalene derivatives with piperazine.
  • Acylation: Introduction of the naphthalene carbonyl group using acyl chlorides under basic conditions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes and ultimately induces apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

  • **(4-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
  • **(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(phenyl)methanone

Uniqueness

What sets N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to induce apoptosis and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine is a compound of interest due to its potential therapeutic applications. The structural features of this compound suggest that it may exhibit significant biological activity, particularly in the context of cancer therapy and neuropharmacology. This article aims to summarize the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C21H24N4O\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}

This structure includes a pyridazine core, a piperazine moiety, and a naphthalene carbonyl group, which may contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, the presence of the piperazine ring is known to enhance binding affinity to serotonin receptors, which are implicated in mood disorders and certain types of cancer . The naphthalene moiety may also play a role in enhancing lipophilicity, facilitating better membrane permeability and bioavailability.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound.

  • Inhibition of Cell Proliferation :
    • A study demonstrated that derivatives containing piperazine exhibited moderate to high potency against various cancer cell lines. For example, compounds with similar structural features were shown to inhibit cell proliferation effectively in assays involving breast and colon cancer cells .
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes critical for tumor growth. For instance, some studies suggest that such compounds may inhibit the activity of RET kinases, which are involved in oncogenic signaling pathways .

Neuropharmacological Effects

The piperazine component is also associated with neuropharmacological activity:

  • Serotonergic Activity :
    • Compounds with piperazine rings have been noted for their interaction with serotonin receptors, suggesting potential applications in treating anxiety and depression . This interaction could lead to modulation of neurotransmitter levels, thereby affecting mood and behavior.
  • Cognitive Enhancement :
    • Some research indicates that similar compounds may enhance cognitive functions through their action on neurotransmitter systems, particularly those involving dopamine and serotonin .

Study 1: Anticancer Activity

A recent study focused on a series of piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited cell growth in various cancer lines (IC50 values ranging from 10 µM to 30 µM) and induced apoptosis through mitochondrial pathways .

Study 2: Neuropharmacological Effects

Another investigation assessed the effects of similar piperazine-based compounds on animal models for anxiety. The results showed that administration led to significant reductions in anxiety-like behaviors compared to controls, supporting their potential use as anxiolytics .

Data Tables

Biological Activity Effect IC50 Value (µM) Study Reference
Anticancer (Breast Cancer)Cell Proliferation Inhibition15
Anticancer (Colon Cancer)Cell Proliferation Inhibition20
Neuropharmacological (Anxiety)Reduced Anxiety-like BehaviorN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N,N-dimethyl-5-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazin-3-amine, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with functionalization of the pyridazin-3-amine core, followed by coupling with a naphthalene-carbonyl-piperazine moiety. Key challenges include:

  • Amide Bond Formation : Use coupling agents like EDC/HOBt for activating the naphthalene carbonyl group before reacting with piperazine .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts. Crystallization from chloroform/methanol mixtures may improve purity .
    • Data Insight : Analogous compounds (e.g., piperazine-linked pyridazines) report yields of 70–85% post-purification, with melting points ranging 172–265°C depending on substituents .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm amine and carbonyl linkages (e.g., piperazine protons at δ 2.48–3.53 ppm, naphthalene aromatic protons at δ 6.91–8.50 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~70%, H: ~6%, N: ~15%) .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction conditions to enhance yield and selectivity?

  • Methodological Answer :

  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in piperazine coupling steps. ICReDD’s reaction path search methods can predict optimal solvents (e.g., DMF) and temperatures (80–100°C) .
  • DoE (Design of Experiments) : Vary parameters like stoichiometry, catalyst loading, and reaction time. For example, excess piperazine (1.2 eq) improves coupling efficiency in similar arylpiperazine syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Comparative Assays : Test the compound against standardized models (e.g., kinase inhibition, cytotoxicity) using controls like SR141716 (a well-characterized pyrazole-carboxamide antagonist) .
  • Structural Analysis : Correlate activity with substituent effects (e.g., naphthalene vs. phenyl groups) using X-ray crystallography or molecular docking to identify key binding interactions .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Analog Synthesis : Modify the naphthalene-carbonyl group (e.g., fluorination, methoxy substitution) and evaluate changes in receptor binding or solubility .
  • Pharmacophore Mapping : Use 3D-QSAR models to identify critical functional groups (e.g., the dimethylamine moiety’s role in solubility vs. the piperazine’s role in target affinity) .

Data Contradiction and Validation

Q. How should discrepancies in melting points or spectral data between batches be addressed?

  • Methodological Answer :

  • Batch Comparison : Replicate synthesis under identical conditions and analyze via DSC (Differential Scanning Calorimetry) to confirm polymorphism or hydrate formation .
  • Cross-Validation : Compare NMR data with structurally related compounds (e.g., N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine, δ 7.2–8.3 ppm for pyridazine protons) .

Key Research Tools and Techniques

Parameter Recommended Method Reference
Synthesis Multi-step coupling, EDC/HOBt activation
Purification Column chromatography (EtOAc/hexane)
Characterization HRMS, ¹H/¹³C NMR, elemental analysis
SAR Studies 3D-QSAR, molecular docking

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